1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound featuring an azetidine ring, a phenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of azetidine to a suitable precursor, such as a phenyl-substituted butanone derivative . The reaction is often catalyzed by bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvents like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the azetidine ring’s strain-driven reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and chiral templates.
Polymer Chemistry: The compound can be used in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one involves its interaction with molecular targets through the azetidine ring. The ring strain in azetidine makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
1-(3-Aminoazetidin-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a phenyl group.
Uniqueness: 1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one is unique due to its combination of the azetidine ring with a phenyl group and a butanone moiety. This structure imparts distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-12(10-6-4-3-5-7-10)13(16)15-8-11(14)9-15/h3-7,11-12H,2,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXHDRDBASCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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